molecular formula C14H21N7O2 B4385997 6-{[4-(BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE

6-{[4-(BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE

Cat. No.: B4385997
M. Wt: 319.36 g/mol
InChI Key: GUXJLLXOUFKPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[4-(BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with a unique structure that combines a triazine ring with a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves the reaction of a triazine derivative with a pyridazinone derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

6-{[4-(BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-{[4-(BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O2/c1-5-6-9-15-12-16-13(20(2)3)18-14(17-12)23-10-7-8-11(22)21(4)19-10/h7-8H,5-6,9H2,1-4H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXJLLXOUFKPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[4-(BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 2
6-{[4-(BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 3
6-{[4-(BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 4
Reactant of Route 4
6-{[4-(BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 5
Reactant of Route 5
6-{[4-(BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 6
Reactant of Route 6
6-{[4-(BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.